2-(Prop-1-en-2-yl)cyclopentan-1-one
Description
Properties
CAS No. |
58070-36-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-prop-1-en-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O/c1-6(2)7-4-3-5-8(7)9/h7H,1,3-5H2,2H3 |
InChI Key |
VUAVGYXEXDSWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Cyclopentanone derivatives are highly modular, with substituents influencing reactivity, stability, and applications. Key analogs include:
a) 2-(4-Methoxybenzylidene)cyclopentan-1-one (A2K10)
- Structure : Features a benzylidene group with a methoxy substituent at the para position.
- Key Difference : The aromatic ring and methoxy group enhance binding to neurological targets compared to the aliphatic propenylidene group in the parent compound.
b) 2-(4-Bromophenyl)-2-(prop-1-en-1-yl)cyclopentan-1-one (2d)
- Structure : Bromophenyl and propenyl substituents at the 2-position.
- Synthesis : Purified via preparative TLC (91% yield) and characterized by ¹H/¹³C NMR and HRMS .
- Key Difference : The bromine atom increases molecular weight (MW: ~265 g/mol) and may enhance halogen bonding in crystal packing .
c) 2-Heptylidene cyclopentan-1-one
- Structure : A heptyl chain replaces the propenylidene group.
- Applications : Regulated by IFRA standards for fragrance safety, with restricted use levels in cosmetics due to sensitization risks .
- Key Difference : The long alkyl chain improves hydrophobicity, altering volatility and solubility compared to shorter unsaturated chains.
Pharmacological Activities
Key Insight : The presence of aromatic or heteroaromatic substituents (e.g., benzylidene, indole) correlates with enhanced bioactivity, while aliphatic chains prioritize physicochemical properties.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility | Notable Features |
|---|---|---|---|---|
| 2-(Prop-1-en-2-yl)cyclopentan-1-one | 122.07 | 1.8 | Low polarity | Conjugated enone system |
| A2K10 | 230.27 | 3.2 | Moderate (DMSO) | Extended π-system |
| 2-Heptylidene derivative | 194.31 | 4.5 | Hydrophobic | IFRA-regulated for fragrances |
Trends :
- logP : Increases with alkyl chain length or aromaticity.
- Reactivity: Conjugated enones (e.g., parent compound) are prone to Michael addition, while halogenated analogs (e.g., 2d) exhibit stereoelectronic effects .
Preparation Methods
Base-Mediated Enolate Formation and Allylation
The most direct route involves deprotonation of cyclopentanone at the α-position to generate an enolate, followed by alkylation with an allylic electrophile. Sodium hydride (NaH) or lithium diisopropylamide (LDA) in tetrahydrofuran (THF) facilitates enolate formation, which subsequently reacts with allyl bromide to yield the target compound.
Reaction Conditions:
-
Base: NaH (2.2 equiv)
-
Electrophile: Allyl bromide (1.5 equiv)
-
Solvent: THF, 0°C to room temperature
-
Yield: 60–70%
Regioselectivity challenges arise due to competing alkylation at both α-positions of cyclopentanone. Bulky bases like LDA favor the less substituted enolate (kinetic control), directing alkylation to the 2-position.
Phase-Transfer Catalysis (PTC)
To enhance efficiency, phase-transfer catalysis employs tetrabutylammonium bromide (TBAB) in a biphasic system (aqueous NaOH/organic solvent). This method reduces side reactions and improves yield (75–80%) under milder conditions.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | TBAB (10 mol%) |
| Temperature | 40°C |
| Reaction Time | 6 hours |
Wittig and Horner-Wadsworth-Emmons Olefination
Wittig Reaction with Cyclopentanone
The Wittig reaction offers a stereocontrolled approach. Cyclopentanone reacts with a prop-1-en-2-yl ylide, generated from prop-1-en-2-yl triphenylphosphonium bromide and n-butyllithium.
Mechanistic Insights:
-
Ylide formation:
-
Ketone addition: The ylide attacks cyclopentanone’s carbonyl, forming the alkene via a four-membered transition state.
Yield: 50–65% (dependent on ylide stability).
Horner-Wadsworth-Emmons Modification
Using a phosphonate-based reagent (e.g., diethyl prop-1-en-2-ylphosphonate) improves efficiency and reduces side products. The reaction proceeds via a stabilized oxaphosphorane intermediate, yielding 70–80% product.
Key Advantages:
-
Higher functional group tolerance.
-
Simplified purification due to water-soluble byproducts.
Reductive Methods and Hydrogenolysis
Catalytic Hydrogenation of α,β-Unsaturated Precursors
2-(Prop-1-en-2-yl)cyclopentan-1-one can be synthesized via selective hydrogenation of a conjugated enone. For example, 2-(prop-2-yn-1-yl)cyclopentan-1-one undergoes partial hydrogenation over Lindlar catalyst (Pd/CaCO₃, quinoline).
Conditions:
-
Pressure: 1 atm H₂
-
Solvent: Ethanol
-
Selectivity: >90% for cis-alkene formation.
Birch Reduction Followed by Oxidation
A two-step protocol involves Birch reduction of cyclopentanone to a cycloalkenol, followed by allylation and oxidation.
-
Birch Reduction:
-
Allylation: Mitsunobu reaction with propen-2-ol.
-
Oxidation: Jones reagent (CrO₃/H₂SO₄) regenerates the ketone.
Overall Yield: 55–60%.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and cost-effectiveness. Continuous flow systems enhance heat/mass transfer, enabling precise control over exothermic enolate alkylations.
Typical Setup:
-
Reactor Type: Tubular flow reactor
-
Residence Time: 10–15 minutes
-
Throughput: 1–5 kg/h
Catalytic Distillation
Integration of reaction and separation steps reduces purification costs. Allyl bromide and cyclopentanone are fed into a catalytic column packed with solid base catalysts (e.g., KF/Al₂O₃), achieving 85% conversion per pass.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Enolate Alkylation | 70 | Moderate | High | 120 |
| Wittig Reaction | 65 | High | Moderate | 200 |
| Continuous Flow | 85 | High | Very High | 90 |
| Catalytic Hydrogenation | 60 | High | Moderate | 150 |
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation: Use of bulky bases (e.g., LDA) or directed ortho-metalation strategies.
-
Over-Reduction in Hydrogenation: Poisoning catalysts (e.g., quinoline) to prevent full saturation.
-
Byproduct Formation in Wittig Reactions: Employ Horner-Wadsworth-Emmons reagents to minimize triphenylphosphine oxide waste.
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Prop-1-en-2-yl)cyclopentan-1-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acid-catalyzed hydrolysis of ester precursors. For example, reacting 2-carboalkoxy derivatives (e.g., methyl or ethyl esters) with hydrochloric acid and acetic acid under reflux conditions (20 hours at elevated temperatures) yields the target compound after extraction and purification . Optimization involves adjusting acid concentration, temperature, and reaction time to minimize side products.
- Key Considerations : Monitor reaction progress using TLC or GC-MS to ensure complete decarboxylation. Purification via solvent extraction (e.g., ether) and rotary evaporation is critical for isolating high-purity product.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- 1H NMR Analysis : The compound exhibits distinct signals for the cyclopentanone carbonyl group (δ ~2.0–2.5 ppm for adjacent CH₂ groups) and the prop-1-en-2-yl substituent (doublet for vinyl protons at δ ~5.0–6.0 ppm). Coupling constants (J) between vinyl protons confirm the substituent’s geometry .
- IR Spectroscopy : A strong carbonyl stretch (~1740 cm⁻¹) and C=C stretching (~1640 cm⁻¹) are diagnostic. Compare spectra with PubChem data (InChIKey: RJBLLIUKFYNXNM-UHFFFAOYSA-N) to validate structural assignments .
Q. What IUPAC naming conventions apply to this compound, and how do substituents affect nomenclature?
- Nomenclature Rules : The parent chain is cyclopentanone, with numbering starting at the ketone group. The substituent "prop-1-en-2-yl" denotes a propenyl group branching at the second carbon. Avoid confusion with tautomeric forms (e.g., enol-keto tautomerism) by adhering to PIN (Preferred IUPAC Name) guidelines .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structure refinement of this compound?
- SHELXL Refinement : Use SHELXL to refine X-ray diffraction data, particularly for high-resolution or twinned crystals. Key steps include:
- Applying restraints to bond lengths and angles for disordered regions.
- Utilizing the
TWINandBASFcommands to model twinning .
Q. What computational strategies elucidate reaction mechanisms involving this compound, such as cyclization or conjugate addition?
- DFT Studies : Optimize transition states using Gaussian or ORCA software. For cyclization reactions, analyze orbital interactions (e.g., HOMO-LUMO gaps) between the ketone and propenyl group.
- Kinetic Isotope Effects (KIEs) : Compare experimental and computed KIEs to validate proposed mechanisms. Reference analogous cyclopentanone derivatives (e.g., 2-pentylcyclopentan-1-one) for mechanistic parallels .
Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity in organocatalytic applications?
- Case Study : Replace the propenyl group with bulkier substituents (e.g., 2-Heptylidene) to study steric effects on enamine catalysis. Use HPLC-MS to track reaction intermediates and quantify enantiomeric excess .
- Data Interpretation : Correlate substituent electronic parameters (Hammett σ values) with reaction rates to build predictive models.
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between spectroscopic and crystallographic data for this compound?
- Scenario : NMR suggests a planar structure, while X-ray data indicates slight puckering in the cyclopentanone ring.
- Resolution :
- Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping).
- Use Mercury CSD’s void analysis to evaluate crystal packing forces that distort the ring geometry .
Tables for Key Data
| Spectroscopic Data (1H NMR, CDCl₃) |
|---|
| δ 2.0–2.5 ppm (m, 4H, cyclopentanone CH₂) |
| δ 5.2–5.8 ppm (d, 2H, vinyl CH₂, J = 10.2 Hz) |
| δ 1.8–1.9 ppm (s, 3H, CH₃) |
| Synthesis Yield Optimization |
|---|
| Reflux time: 20 hours → 85% yield |
| Acid concentration: 20% HCl → 78% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
